molecular formula C17H15ClN2O5S2 B2653952 2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895471-75-7

2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2653952
CAS RN: 895471-75-7
M. Wt: 426.89
InChI Key: OFVHYTZUBDMLGN-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDB-2914 and belongs to a class of compounds known as selective progesterone receptor modulators (SPRMs).

Scientific Research Applications

Photoluminescent and Electroluminescent Materials

The compound’s derivatives, specifically BTZ-Cz-OH and BTZ-DCz-OH , serve as luminescent materials. These ligands undergo characterization using NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis. Notably, they exhibit excellent thermal stability and electrochemical stability. Due to their excited-state intramolecular proton transfer (ESIPT) characteristics, these ligands emit green light in both solution and solid-state thin films. Upon coordination with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF ), significant blue shifts and enhanced emission are observed. These materials find successful applications as dopant emitters in organic light-emitting diodes (OLEDs). The devices demonstrate strong emission, low turn-on voltages (ranging from 3.9 to 4.8 V), and improved electroluminescence (EL) performance compared to the ligands. Notably, the BTZ-Cz-BF -doped OLEDs at a 10 wt% concentration exhibit the best EL performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Conjugated Systems and Charge Mobility

The compound’s core structure can be used to construct a library of conjugated systems centered around the benzo[1,2-d:4,5-d’]bisthiazole (BDT) core. These systems feature large fused-ring structures and exhibit good charge mobility. For instance, a hole mobility of 0.061 cm² V⁻¹ s⁻¹ has been demonstrated .

Calcium Mobilization Inhibition

Several derivatives of this compound have shown strong inhibition of calcium mobilization in CHO cells overexpressing human BLT1 and BLT2 receptors .

Pharmaceutical Applications

The compound’s synthesis process is relevant for prophylaxis and treatment of viral diseases related to hepatitis B infection or diseases caused by hepatitis B infection .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S2/c1-24-12-7-8-13(25-2)16-15(12)20-17(26-16)19-14(21)9-27(22,23)11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHYTZUBDMLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide

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